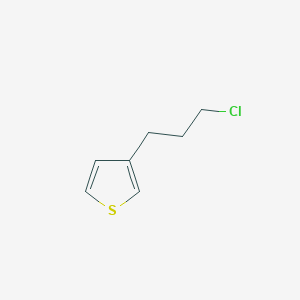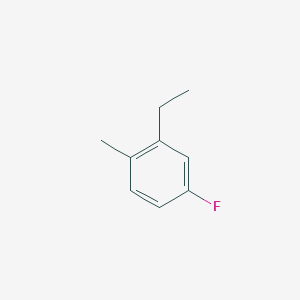
2-Ethyl-4-fluoro-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H11F It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the second position, a fluorine atom at the fourth position, and a methyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride and aluminum chloride to introduce the ethyl group. This is followed by a fluorination reaction using a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atom at the desired position. Finally, a methylation step is carried out using methyl iodide and a strong base like sodium hydride to introduce the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitro groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine, chlorine), nitro groups (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
2-Ethyl-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-fluoro-1-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, leading to the formation of a substituted benzene derivative. The presence of the ethyl, fluorine, and methyl groups can influence the reactivity and orientation of the substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethyl-1-fluoro-2-methylbenzene
- 4-Ethynyl-2-fluoro-1-methylbenzene
- 1-Bromo-4-methylbenzene
Uniqueness
2-Ethyl-4-fluoro-1-methylbenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and physical properties. The presence of the fluorine atom, in particular, can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical and industrial applications.
Propriétés
Formule moléculaire |
C9H11F |
|---|---|
Poids moléculaire |
138.18 g/mol |
Nom IUPAC |
2-ethyl-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C9H11F/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3H2,1-2H3 |
Clé InChI |
HTGWAMWWXJTBTF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


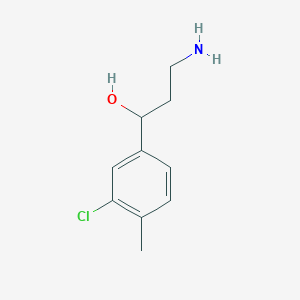
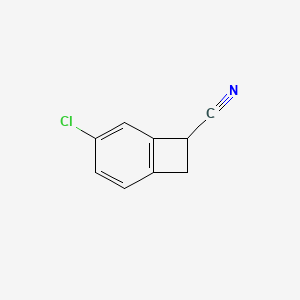
![3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13237959.png)

![3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13237969.png)
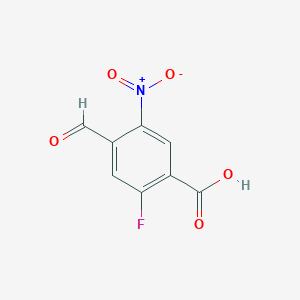

![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine](/img/structure/B13237997.png)
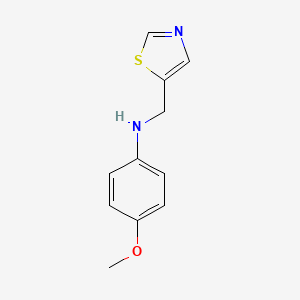

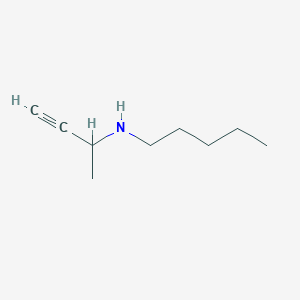

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13238015.png)
